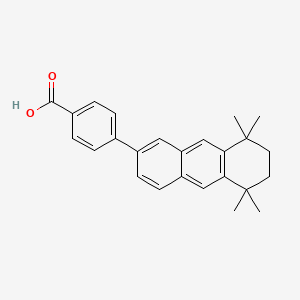

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid

Description

Properties

CAS No. |

107430-51-3 |

|---|---|

Molecular Formula |

C25H26O2 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |

InChI |

InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |

InChI Key |

KBUHKLGVLUHYJL-UHFFFAOYSA-N |

SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |

Other CAS No. |

107430-51-3 |

Synonyms |

4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-TTAB CD 367 CD-367 SR 3961 SR-3961 SR3961 |

Origin of Product |

United States |

Preparation Methods

Bradsher-Type Cyclodehydration

Bradsher cyclodehydration is a classical approach for constructing anthracene frameworks. For this compound, the method involves cyclizing 2-arylmethylbenzaldehyde derivatives (e.g., 85a ) using Lewis acids like BF₃·OEt₂.

Procedure :

- Substrate Preparation : 2-(Arylmethyl)benzaldehyde precursors are synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives.

- Cyclization : BF₃·OEt₂ catalyzes intramolecular cyclodehydration at 80–100°C for 6–12 hours, yielding the anthracene core.

- Oxidation : The intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central ring.

- Carboxylation : A benzoic acid group is introduced via Suzuki coupling or direct carboxylation under basic conditions.

Yield : 75–93% for the cyclization step.

Example :

$$

\text{2-(Arylmethyl)benzaldehyde} \xrightarrow{\text{BF₃·OEt₂, 80°C}} \text{Anthracene intermediate} \xrightarrow{\text{DDQ}} \text{Aromatized product}

$$

Metal-Catalyzed Cyclotrimerization

Transition metal catalysts, such as nickel or cobalt, enable [2+2+2] cyclotrimerization of alkynes to form anthracene derivatives.

Procedure :

- Diyne Preparation : A diyne substrate (e.g., 15 ) is synthesized with substituents matching the target anthracene’s positions.

- Cyclotrimerization : CpCo(CO)₂ or Ni(cod)₂ catalyzes the reaction with bis(trimethylsilyl)acetylene (23 ) at 120°C, forming a trisubstituted cyclohexadiene.

- Desilylation and Aromatization : Halodesilylation with Cl₂ or Br₂, followed by DDQ oxidation, yields halogenated anthracenes.

- Carboxylic Acid Functionalization : The benzoic acid group is appended via Ullmann coupling or carboxylation.

Yield : 61–85% for halogenated derivatives.

Example :

$$

\text{Diyne + Bis(TMS)acetylene} \xrightarrow{\text{CpCo(CO)₂}} \text{TMS-substituted product} \xrightarrow{\text{Cl₂}} \text{Chlorinated anthracene}

$$

Mohanakrishnan’s Annulation Protocol

Mohanakrishnan’s group developed ZnBr₂-mediated annulation of 1,2-diarylmethine dipivalates (83a ) for anthracene synthesis.

Procedure :

- Dipivalate Synthesis : Asymmetric 1,2-diarylmethine dipivalates are prepared via pivaloylation of diarylmethanols.

- Cyclization : ZnBr₂ in dichloromethane at 25°C induces regioselective annulation, forming the anthracene skeleton.

- Hydrolysis : The pivaloyl groups are removed under acidic conditions.

- Carboxylation : The benzoic acid moiety is introduced via Friedel-Crafts acylation followed by oxidation.

HBr/AcOH-Mediated Cyclization

An alternative to ZnBr₂, HBr in acetic acid facilitates cyclization of 1,2-diarylmethine diols (83b ).

Procedure :

- Diol Preparation : 1,2-Diarylmethine diols are synthesized by reducing corresponding diketones.

- Acid-Catalyzed Cyclization : HBr/AcOH promotes dehydration and cyclization at 60°C for 8 hours.

- Aromatization and Functionalization : Similar to previous methods, DDQ oxidation and carboxylation complete the synthesis.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bradsher Cyclodehydration | BF₃·OEt₂, DDQ | 80–100°C, 6–12h | 75–93 | High yield, scalability | Requires harsh acids |

| Metal-Catalyzed | CpCo(CO)₂, Cl₂ | 120°C, inert atm | 61–85 | Modular halogenation | Costly catalysts |

| Mohanakrishnan Annulation | ZnBr₂, dipivalates | 25°C, 2h | 89–94 | Mild conditions, regioselective | Multi-step substrate prep |

| HBr/AcOH Cyclization | HBr, AcOH | 60°C, 8h | 71–94 | Simple setup, inexpensive | Moderate yields |

Chemical Reactions Analysis

Types of Reactions: CD367 undergoes various biochemical interactions rather than traditional chemical reactions. It binds to carbohydrates such as mannose and fucose and interacts weakly with N-acetylglucosamine in a calcium-dependent manner .

Common Reagents and Conditions: The interactions of CD367 with carbohydrates are facilitated by the presence of calcium ions. The binding occurs under physiological conditions, typically in a buffered solution with a pH around 7.4 .

Major Products Formed: The primary outcome of CD367 interactions is the modulation of immune responses. Upon binding to its ligands, CD367 can inhibit B-cell-receptor-mediated calcium mobilization and protein tyrosine phosphorylation .

Scientific Research Applications

Therapeutic Applications

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Recent studies have explored the efficacy of AM580 in treating COPD. In a study involving adiponectin-deficient mice, AM580 was administered to assess its impact on alveolar regeneration. The results indicated a significant reduction in alveolar wall destruction compared to control groups, suggesting its potential as a therapeutic agent for COPD management .

Cancer Treatment

AM580 has been studied for its effects on various cancer cell lines. It has shown promise in inhibiting tumor proliferation by modulating RAR signaling pathways. Specifically, it reduces the levels of RARγ while activating RARβ, which is crucial for regulating gene expression related to cancer cell differentiation and proliferation . Additionally, AM580 has been noted to suppress endometrial cancer cell growth, indicating its potential utility in gynecological oncology .

Biological Research Applications

Gene Expression Studies

As a retinoid derivative, AM580 is employed in gene expression studies particularly concerning leukemia and other hematological malignancies. It facilitates the differentiation of promyelocytic leukemia cells by activating specific RAR pathways. This property makes it a valuable tool for researchers investigating the molecular mechanisms underlying leukemia and potential therapeutic interventions .

Immunomodulation

AM580 has demonstrated immunomodulatory effects by inducing cytokine production such as IL-4, IL-5, and IL-13 while inhibiting pro-inflammatory cytokines like IL-12 and IFN-γ. This dual action positions AM580 as a candidate for further research into therapies aimed at modulating immune responses in various diseases .

Study on Alveolar Regeneration

A significant case study focused on the use of AM580 in adiponectin-deficient mice models of COPD showed that treatment with AM580 led to notable improvements in alveolar structure and function. The study measured parameters such as lung volume and alveolar wall integrity over six months, providing compelling evidence of its therapeutic potential .

Research on Cancer Cell Lines

In vitro studies have demonstrated that AM580 can significantly inhibit the proliferation of endometrial cancer cells through its action on RAR pathways. This research highlights its potential application not only in hematological cancers but also in solid tumors .

Mechanism of Action

CD367 functions as a receptor that binds to specific carbohydrates on the surface of pathogens or cells. This binding triggers intracellular signaling pathways that modulate immune responses. CD367 contains an immunoreceptor tyrosine-based inhibitory motif in its cytoplasmic domain, which recruits phosphatases such as SHP-1 and SHP-2. These phosphatases inhibit signaling pathways, leading to the suppression of immune cell activation and cytokine production .

Comparison with Similar Compounds

Table 1: Structural Features and Receptor Affinities

| Compound Name (Full IUPAC) | Core Structure | Receptor Selectivity | Key Functional Groups |

|---|---|---|---|

| 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid (TTAB) | Anthracene + benzoic acid | RARγ > RARα/β | Anthracenyl, carboxylic acid |

| TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid) | Naphthalene + propenyl bridge | Pan-RAR agonist | Naphthalenyl, propenyl substituent |

| Am80 (4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid) | Naphthalene + carbamoyl | RARα/β-selective | Carbamoyl group |

| CD2314 (2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-4-thiophene carboxylic acid) | Anthracene + thiophene | RAR/RXR dual activity | Thiophene ring |

| SR11217 (4-[1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-methylpropenyl]benzoic acid) | Naphthalene + propenyl | RXR-selective | Methylpropenyl group |

Structural Insights :

- TTAB ’s anthracenyl group confers rigidity and enhanced RARγ binding compared to naphthalenyl-based analogs like TTNPB .

- Am80 and Am580 differ in substituents (carbamoyl vs. carboxamido), influencing RARα specificity .

- CD2314 ’s thiophene ring enables dual RAR/RXR modulation, unlike TTAB’s RAR-specific activity .

Pharmacological Efficacy in Cancer Models

Table 2: Antiproliferative Potency and Mechanisms

Mechanistic Highlights :

- TTAB ’s low nM potency in ME180 cells correlates with its resistance to metabolic degradation and strong RARγ binding .

- TTNPB’s pan-RAR activity drives differentiation in teratocarcinoma but shows lower efficacy in leukemia models compared to Am580 .

- Am580 ’s carboxamido group enhances RARα specificity, making it a tool compound for subtype-selective studies .

Therapeutic Synergy and Clinical Potential

- TTAB + SR11217: Combined RAR/RXR activation in ME180 cells increases transcription of RARβ-responsive genes by 2.5-fold compared to monotherapy .

- TTAB + IFN-α : Reduces ME180 proliferation by 80% at suboptimal doses (0.1 nM TTAB + 100 U/mL IFN-α) .

- TTNPB Derivatives : 3-methyl-TTNPB exhibits divergent activity (inactive in F9 cells but potent in HL-60), underscoring structure-context dependencies .

Biological Activity

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid, also known as AM580 or 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid, is a synthetic retinoid derivative that has garnered attention for its biological activities. This compound primarily functions as a selective agonist for the retinoic acid receptor alpha (RARα), influencing various biological processes including gene expression and cell differentiation.

- Molecular Formula : C22H25NO3

- Molecular Weight : 351.44 g/mol

- Melting Point : 265-267 °C

- Solubility : Soluble in DMSO (20 mg/ml) and ethanol (10 mg/ml)

- Stability : Stable for 2 years under proper storage conditions at -20 °C

AM580 acts as a selective RARα agonist with varying efficacy across different retinoic acid receptors:

- EC50 Values :

- RARα: 0.3 nM

- RARβ: 8.6 nM

- RARγ: 13 nM

This selectivity allows AM580 to induce specific cellular responses such as differentiation and proliferation inhibition in various cancer cell lines.

Gene Expression Modulation

AM580 has been shown to significantly modulate gene expression related to immune responses and differentiation:

- Cytokine Induction : It induces the production of IL-4, IL-5, and IL-13 while inhibiting IL-12 and IFNγ synthesis.

- Cell Differentiation : The compound enhances granulocyte maturation in promyelocytic leukemia cell lines (e.g., NB4 cells) and has been noted to have over seven times the activity of retinoic acid in promoting cell differentiation in vitro .

Anti-Cancer Properties

Research indicates that AM580 can suppress tumor proliferation:

- In endometrial cancer cells, AM580 inhibits proliferation by downregulating RARγ levels and activating RARβ pathways .

- In a study on chronic obstructive pulmonary disease (COPD), AM580 was evaluated for its potential to promote alveolar repair in adiponectin-deficient mice models .

Study on Leukemia Cell Lines

In an experimental setup using NB4 promyelocytic leukemia cells:

- AM580 treatment resulted in enhanced differentiation and apoptosis of leukemic cells.

- The mechanism involved increased expression of genes associated with granulocyte maturation.

COPD Model Study

A study focused on the effects of AM580 on a COPD model demonstrated:

- Significant improvement in alveolar repair processes.

- The potential to mitigate symptoms similar to those observed in human COPD cases .

Summary Table of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.